Benzophenone-4-isothiocyanate
Overview
Description
Benzophenone-4-isothiocyanate is a chemical compound with the molecular formula C₁₄H₉NOS and a molecular weight of 239.29 g/mol . It is a benzophenone-based photoreactive reagent, widely used in the synthesis of photoreactive peptides and oligonucleotides . The compound is known for its ability to form covalent bonds upon exposure to ultraviolet light, making it a valuable tool in various scientific applications .
Mechanism of Action
Target of Action
Benzophenone-4-isothiocyanate, a derivative of benzophenone, exhibits strong antitumor activity . The primary targets of this compound are key genes involved in tumor pathways, including AKT1 , ALB , CASP3 , ESR1 , GAPDH , HSP90AA1 , and STAT3 . These genes play crucial roles in cell survival, apoptosis, and signal transduction, making them potential targets for antitumor therapy .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their function and potentially inhibiting tumor growth
Biochemical Pathways
This compound affects multiple tumor pathways . The compound’s interaction with its target genes can influence these pathways, leading to downstream effects such as the inhibition of cell proliferation and induction of apoptosis . The exact biochemical pathways affected by this compound and their downstream effects are subjects of ongoing research.
Result of Action
This compound exhibits strong inhibitory activity against various cancer cells, including HL-60, A-549, SMMC-7721, and SW480 cells . This suggests that the compound’s action results in significant molecular and cellular effects, potentially leading to the inhibition of tumor growth .
Preparation Methods
The synthesis of Benzophenone-4-isothiocyanate typically involves the following methods:
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Friedel-Crafts Acylation: : This method involves the acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting benzophenone is then reacted with thiophosgene (CSCl₂) to introduce the isothiocyanate group .
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Pd-Catalyzed Cross-Coupling: : This method involves the cross-coupling of a substituted phenyl boronic acid with an anhydride in the presence of a palladium catalyst. This reaction forms the benzophenone structure, which is then converted to this compound by reacting with thiophosgene .
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Grignard Reaction: : The phenylmagnesium bromide (Grignard reagent) reacts with benzaldehyde to form a secondary alcohol, which is subsequently oxidized to benzophenone. The benzophenone is then treated with thiophosgene to yield this compound .
Chemical Reactions Analysis
Benzophenone-4-isothiocyanate undergoes various chemical reactions, including:
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Photoreactive Reactions: : Upon exposure to ultraviolet light, this compound forms covalent bonds with nearby molecules, making it useful in crosslinking applications .
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Substitution Reactions: : The isothiocyanate group can undergo nucleophilic substitution reactions with amines to form thiourea derivatives .
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Oxidation and Reduction Reactions: : this compound can participate in oxidation and reduction reactions, although these are less common compared to its photoreactive and substitution reactions .
Common reagents used in these reactions include thiophosgene, amines, and various catalysts such as palladium and aluminum chloride . The major products formed from these reactions include photoreactive peptides, oligonucleotides, and thiourea derivatives .
Scientific Research Applications
Benzophenone-4-isothiocyanate has a wide range of scientific research applications, including:
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Chemistry: : It is used as a photoreactive reagent for synthesizing photoreactive peptides and oligonucleotides .
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Biology: : The compound is employed in the study of protein-protein interactions and the mapping of protein binding sites through crosslinking experiments .
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Medicine: : this compound is used in the development of diagnostic assays and therapeutic agents .
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Industry: : It is utilized in the manufacturing of photoreactive materials and coatings .
Comparison with Similar Compounds
Benzophenone-4-isothiocyanate can be compared to other similar compounds such as:
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Benzophenone: : While Benzophenone is primarily used as a photoinitiator in UV-curable coatings, this compound has additional functionality due to the isothiocyanate group, allowing for nucleophilic substitution reactions .
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Phenyl Isothiocyanate: : Both compounds contain the isothiocyanate group, but this compound has the added photoreactive benzophenone moiety, making it more versatile in crosslinking applications .
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Fluorescein Isothiocyanate: : This compound is widely used in biological assays for labeling proteins and nucleic acids. This compound, on the other hand, is more commonly used in photoreactive applications .
Properties
IUPAC Name |
(4-isothiocyanatophenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NOS/c16-14(11-4-2-1-3-5-11)12-6-8-13(9-7-12)15-10-17/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSYGGOEIOBUOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465842 | |
Record name | Benzophenone-4-isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26328-59-6 | |
Record name | Benzophenone-4-isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzophenone-4-isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzophenone-4-isothiocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822NDN9MZT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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